4-氨基-4'-(N,N-二甲氨基)芪

描述

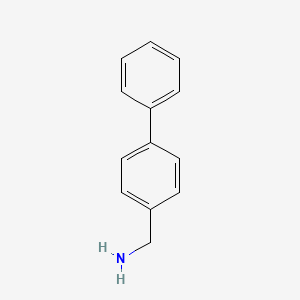

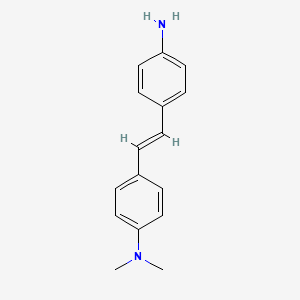

4-Amino-4’-(N,N-dimethylamino)stilbene, also known as N,N-Dimethyl-4,4’-stilbenediamine, is a chemical compound with the molecular formula C16H18N2 . It may be used as a proton/acid indicator and physical chemistry probe to study state energy and photoexcitation dynamics of molecules .

Molecular Structure Analysis

The molecular structure of 4-Amino-4’-(N,N-dimethylamino)stilbene consists of a stilbene backbone with an amino group and a dimethylamino group at the 4 and 4’ positions respectively . The molecular weight of this compound is 238.33 .Physical And Chemical Properties Analysis

4-Amino-4’-(N,N-dimethylamino)stilbene is a solid at 20 degrees Celsius . It has a molecular weight of 238.33 . The compound should be stored under inert gas and away from sources of ignition .科学研究应用

Chromatography

4-Amino-4’-(N,N-dimethylamino)stilbene: is utilized in chromatography as a fluorescent tracer or label . Its ability to fluoresce allows it to be detected in trace amounts, making it valuable for tracking the presence of other compounds in a mixture. This application is particularly useful in high-performance liquid chromatography (HPLC) , where the compound’s fluorescence can be excited and measured, providing a sensitive method for analysis .

Mass Spectrometry

In mass spectrometry, this compound can serve as a matrix material for matrix-assisted laser desorption/ionization (MALDI) applications. Its strong absorption at the laser wavelength and its ability to donate protons make it an effective matrix for producing ionized analytes without fragmentation, which is crucial for biomolecular analysis .

Organic Light-Emitting Diodes (OLEDs)

The compound’s luminescent properties are exploited in the development of OLEDs . As part of the emissive layer in OLEDs, 4-Amino-4’-(N,N-dimethylamino)stilbene contributes to the color and efficiency of the display. Its stability and electron-donating properties enhance the performance and lifespan of OLED devices .

Photodynamic Therapy

In the field of photodynamic therapy (PDT) , this compound is researched for its potential as a photosensitizer . When activated by light, it can generate reactive oxygen species that are capable of destroying cancer cells. Its ability to absorb light and transfer energy efficiently makes it a candidate for targeted cancer treatments .

Nonlinear Optics

4-Amino-4’-(N,N-dimethylamino)stilbene: exhibits properties suitable for nonlinear optical applications . Its molecular structure allows for a high degree of polarization, which is necessary for the modulation of light in devices such as optical switches and modulators. This application takes advantage of the compound’s “push-pull” electronic structure, where the electron-donating and electron-withdrawing groups create a polarized system .

Sensing and Detection

The compound’s fluorescent properties make it a valuable tool for sensing and detection . It can be used to develop sensors that detect the presence of specific ions or molecules, based on changes in its fluorescence intensity or wavelength. This application is significant in environmental monitoring and diagnostics .

Dye Synthesis

As a building block in dye synthesis, 4-Amino-4’-(N,N-dimethylamino)stilbene is used to create complex dye molecules. Its amino groups can undergo various chemical reactions, allowing for the synthesis of a wide range of dyes with different properties for textiles, inks, and biological staining .

Molecular Electronics

In molecular electronics, the compound is explored for its conductive properties. It can be incorporated into molecular circuits as a component that facilitates electron transfer. This application is at the forefront of creating smaller, more efficient electronic devices at the molecular level .

属性

IUPAC Name |

4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2/c1-18(2)16-11-7-14(8-12-16)4-3-13-5-9-15(17)10-6-13/h3-12H,17H2,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCHSJPKVJSMRDX-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-4'-(N,N-dimethylamino)stilbene | |

CAS RN |

22525-43-5 | |

| Record name | Benzenamine, 4-[2-(4-aminophenyl)ethenyl]-N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Amino-4'-(N,N-dimethylamino)stilbene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 4-amino-4'-(N,N-dimethylamino)stilbene being investigated as a component of MRI contrast agents?

A1: Current MRI contrast agents often struggle to cross cell membranes, limiting their ability to visualize intracellular processes. [] 4-Amino-4'-(N,N-dimethylamino)stilbene, an amphipathic stilbene molecule, has shown the ability to penetrate cell membranes. [] By conjugating this molecule to gadolinium-based contrast agents, researchers aim to develop agents capable of intracellular delivery, potentially enabling visualization of processes like cell patterning, cell fate mapping, and gene therapy. []

Q2: How was the effectiveness of 4-amino-4'-(N,N-dimethylamino)stilbene as a transduction moiety evaluated in this study?

A2: The researchers used synchrotron radiation x-ray fluorescence (SR-XRF) to directly visualize and quantify the cellular uptake of the contrast agents conjugated with 4-amino-4'-(N,N-dimethylamino)stilbene. [] This technique offered superior sensitivity and spatial resolution compared to traditional methods like gamma counting. [] Additionally, the transduction efficiency was assessed by analyzing T1 relaxation times and employing inductively coupled plasma mass spectrometry to determine the intracellular concentration of the gadolinium-based contrast agents. [] This multi-faceted approach allowed for a comprehensive evaluation of the ability of 4-amino-4'-(N,N-dimethylamino)stilbene to facilitate intracellular delivery.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。